N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-15-6-8-16(9-7-15)25-13-19(23)22-12-17-10-11-18(26-17)20(24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWUHKQSILTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoylthiophene: The initial step involves the synthesis of 5-benzoylthiophene through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Preparation of Fluorophenoxyacetic Acid: The next step involves the synthesis of 4-fluorophenoxyacetic acid by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 5-benzoylthiophene with 4-fluorophenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
Structural Analogues with Anti-inflammatory Activity
- Compounds 73, 74, 75 (Ma et al.): These thiazolidinedione derivatives (e.g., [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]) feature a fluorophenylacetamide group linked to a thiazolidinedione core. While the target compound lacks the thiazolidinedione ring, both share the 4-fluorophenoxyacetamide moiety. The thiazolidinedione derivatives exhibit potent anti-inflammatory activity, suggesting that the fluorophenylacetamide group may enhance target binding. However, the benzoylthiophene in the target compound could confer improved lipophilicity or metabolic stability .
Antiviral Acetamide Derivatives
- 5RGZ, 5RH2 (SARS-CoV-2 Protease Inhibitors): Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) bind to viral proteases via interactions with HIS163 and ASN142. The target compound’s thiophene ring may mimic pyridine’s π-π stacking but with distinct electronic properties.
| Compound | Core Structure | Binding Affinity (kcal/mol) | Target | Reference |
|---|---|---|---|---|
| Target Compound | Thiophene-Benzoyl | Not reported | Not reported | - |
| 5RGZ | Pyridine | < -22 | SARS-CoV-2 protease |
Fluorophenyl-Containing Acetamides
- 2-Chloro-N-(4-fluorophenyl)acetamide : A simpler analog with a chloro substituent instead of the benzoylthiophene group. The absence of extended aromatic systems in this compound likely reduces its potency but improves solubility. This highlights the trade-off between lipophilicity and bioavailability in the target compound .
- N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Shares the 4-fluorophenylacetamide and thiophene motifs but incorporates a triazole-sulfanyl group. The triazole may enhance hydrogen bonding, whereas the benzoyl group in the target compound could increase membrane permeability .
Heterocyclic Acetamides with Diverse Cores
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : Features a dihydrothiadiazole ring fused with a fluorophenyl group. The saturated thiadiazole core may reduce planarity compared to the target compound’s aromatic thiophene, altering binding kinetics .
- 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide: Includes a morpholine group, increasing polarity (logP = 0.64) and water solubility. The target compound’s benzoylthiophene likely elevates logP, favoring CNS penetration but risking metabolic oxidation .
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as a benzamide derivative with the following structural characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 369.4 g/mol
- CAS Number : 1797282-10-0
The structure includes a benzoyl group, a thiophene ring, and a fluorophenoxy moiety, contributing to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common method includes the formation of the benzoylthiophene intermediate followed by coupling with 4-fluorophenol under specific conditions to yield the final product.
Biological Activity
Research indicates that N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt microbial cell membrane integrity.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The benzoylthiophene moiety can bind to these targets, modulating their activity and triggering biochemical pathways that lead to the desired therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
